Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate
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Overview
Description
Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate is a chemical compound with the molecular formula C12H15F2NO3 and a molecular weight of 259.25 g/mol . This compound is characterized by the presence of a difluoropyridinyl group attached to a hexanoate ester, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate typically involves the esterification of 6-hydroxyhexanoic acid with 2,6-difluoropyridine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 6-((2,6-difluoropyridin-4-YL)oxy)hexanoic acid.
Reduction: Formation of 6-((2,6-difluoropyridin-4-YL)oxy)hexanol.
Substitution: Formation of various substituted pyridinyl derivatives.
Scientific Research Applications
Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate involves its interaction with specific molecular targets. The difluoropyridinyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate
- Methyl 6-((2,6-difluoropyridin-4-YL)oxy)butanoate
Uniqueness
Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate is unique due to its specific chain length and the presence of the difluoropyridinyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15F2NO3 |
---|---|
Molecular Weight |
259.25 g/mol |
IUPAC Name |
methyl 6-(2,6-difluoropyridin-4-yl)oxyhexanoate |
InChI |
InChI=1S/C12H15F2NO3/c1-17-12(16)5-3-2-4-6-18-9-7-10(13)15-11(14)8-9/h7-8H,2-6H2,1H3 |
InChI Key |
QSFMEQCUJLTVFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCOC1=CC(=NC(=C1)F)F |
Origin of Product |
United States |
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